molecular formula C24H30O10 B2906227 Epimedoicarisoside A CAS No. 165198-96-9

Epimedoicarisoside A

Cat. No.: B2906227
CAS No.: 165198-96-9
M. Wt: 478.494
InChI Key: XRIJVHRTPWFICJ-UKMCQSRUSA-N
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Description

Epimedoicarisoside A is a flavonoid glycoside first isolated from Epimedium koreanum (Korean barrenwort) during a phytochemical investigation aimed at quality control of traditional medicinal herbs . It belongs to the Epimedium genus, renowned for bioactive flavonoids like icariin and epimedoside C, which are associated with pharmacological activities such as anti-osteoporotic, neuroprotective, and aphrodisiac effects. This compound’s isolation marked its first discovery in the Epimedium genus, distinguishing it as a novel compound in this plant family .

Properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(3,4,6,7-tetramethoxy-9,10-dihydrophenanthren-2-yl)oxy]oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O10/c1-29-14-7-11-5-6-12-8-16(33-24-21(28)20(27)19(26)17(10-25)34-24)22(31-3)23(32-4)18(12)13(11)9-15(14)30-2/h7-9,17,19-21,24-28H,5-6,10H2,1-4H3/t17-,19-,20+,21-,24-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIJVHRTPWFICJ-UKMCQSRUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCC3=CC(=C(C(=C32)OC)OC)OC4C(C(C(C(O4)CO)O)O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)CCC3=CC(=C(C(=C32)OC)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Epimedoicarisoside A involves several steps, starting from the extraction of the plant material. The compound is typically isolated using chromatographic techniques such as high-performance liquid chromatography (HPLC). The reaction conditions often include the use of solvents like methanol and water, and the process may involve multiple purification steps to achieve a high degree of purity .

Industrial Production Methods: Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its synthesis. Current methods rely heavily on the extraction from natural sources, which can be labor-intensive and yield-limited. Advances in biotechnological methods, such as microbial synthesis, are being explored to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: Epimedoicarisoside A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may result in the formation of dihydroflavonoids .

Scientific Research Applications

Epimedoicarisoside A has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Epimedoicarisoside A involves its interaction with various molecular targets and pathways. It is known to exert its effects through:

Comparison with Similar Compounds

Structural Analogues from Epimedium Species

Epimedoicarisoside A shares its origin with several structurally related flavonoids in Epimedium koreanum. Key comparisons include:

Table 1: Structural and Functional Comparison of this compound with Related Flavonoids
Compound Glycosylation Pattern Source Key Biological Activities Synthesis Method
This compound Undisclosed glycosides Epimedium koreanum Not yet fully characterized Catalytic synthesis
Icariin Rhamnosyl-glucosyl group Epimedium spp. Anti-osteoporotic, aphrodisiac Natural isolation
Baohuoside I Xylosyl group Epimedium koreanum Immunomodulatory Natural isolation
Epimedoside C Rhamnosyl group Epimedium koreanum Antioxidant Natural isolation

Key Observations :

  • Glycosylation Differences: While icariin and baohuoside I feature well-defined sugar moieties (e.g., rhamnose, xylose), this compound’s glycosylation remains underexplored, limiting direct structural comparisons.
  • Synthesis Routes: this compound is unique in being synthesized catalytically via cationic ligands, whereas most Epimedium flavonoids are isolated directly from plant material .

Functional Analogues in Catalysis

Beyond phytochemistry, this compound’s synthetic utility distinguishes it from natural analogues. This positions this compound as a bridge between natural product chemistry and industrial catalysis.

Broader Structural Relatives in Other Species

This compound shares functional groups with denchryside A (a benzopyran derivative from Juncus acutus) and effuside I–V (phenolic glycosides from Juncus effusus). These compounds exhibit anti-inflammatory and antioxidant properties but differ in core structures (e.g., benzopyran vs. flavonoid backbones) .

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